molecular formula C19H19N3O3 B2448843 1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxybenzyl)urea CAS No. 2034549-90-9

1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxybenzyl)urea

Cat. No.: B2448843
CAS No.: 2034549-90-9
M. Wt: 337.379
InChI Key: UYKYYMRDMMJWIC-UHFFFAOYSA-N
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Description

1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxybenzyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a furan ring, a pyridine ring, and a urea moiety, making it a versatile molecule for chemical modifications and biological studies.

Properties

IUPAC Name

1-[[2-(furan-2-yl)pyridin-3-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-24-16-8-6-14(7-9-16)12-21-19(23)22-13-15-4-2-10-20-18(15)17-5-3-11-25-17/h2-11H,12-13H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKYYMRDMMJWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2=C(N=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxybenzyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-(Furan-2-yl)pyridine, which is then subjected to a series of reactions to introduce the urea and methoxybenzyl groups.

  • Step 1: Synthesis of 2-(Furan-2-yl)pyridine

      Reagents: Furan-2-carbaldehyde, 3-pyridylboronic acid

      Conditions: Palladium-catalyzed Suzuki coupling reaction

  • Step 2: Formation of the Urea Derivative

      Reagents: 2-(Furan-2-yl)pyridine, 4-methoxybenzyl isocyanate

      Conditions: Solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Furan-2,5-dione derivatives

    Reduction: Piperidine derivatives

    Substitution: Various substituted benzyl ureas

Scientific Research Applications

Chemistry: 1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxybenzyl)urea is used as a building block in organic synthesis, enabling the creation of more complex molecules for material science and catalysis.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.

Medicine: Preliminary studies suggest that derivatives of this compound may exhibit pharmacological activities, including anti-inflammatory and anticancer properties, making it a candidate for drug development.

Industry: The compound’s unique structure allows for its use in the development of novel materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism by which 1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxybenzyl)urea exerts its effects is largely dependent on its interaction with molecular targets. For instance, in biological systems, it may bind to specific receptors or enzymes, modulating their activity. The furan and pyridine rings facilitate interactions with aromatic residues in proteins, while the urea moiety can form hydrogen bonds, enhancing binding affinity.

Comparison with Similar Compounds

  • 1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-hydroxybenzyl)urea
  • 1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-chlorobenzyl)urea

Uniqueness: 1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxybenzyl)urea is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity

Biological Activity

1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxybenzyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to consolidate findings on its biological activity, including its mechanisms of action, efficacy against various cell lines, and other relevant pharmacological properties.

Chemical Structure

The compound can be structurally represented as follows:

1 2 Furan 2 yl pyridin 3 yl methyl 3 4 methoxybenzyl urea\text{1 2 Furan 2 yl pyridin 3 yl methyl 3 4 methoxybenzyl urea}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that compounds with similar structures often exhibit:

  • Antiproliferative effects : Inhibition of cancer cell growth.
  • Antimicrobial properties : Activity against bacterial and fungal strains.

Antiproliferative Activity

Recent studies have shown that derivatives of pyridine, particularly those containing furan and methoxy groups, exhibit significant antiproliferative activity against several cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
HeLa0.058
A5490.035
MDA-MB-2310.021

These values indicate that the compound is particularly effective against cervical (HeLa), lung (A549), and breast (MDA-MB-231) cancer cell lines.

Antimicrobial Activity

The compound also displays promising antimicrobial properties. In vitro studies have assessed its efficacy against various pathogens:

Microorganism MIC (mg/mL) Activity
Staphylococcus aureus0.0039Strong antibacterial activity
Escherichia coli0.025Strong antibacterial activity
Candida albicans0.01669Moderate antifungal activity

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Case Studies

A notable case study involved the synthesis and evaluation of related compounds that highlighted the importance of specific functional groups in enhancing biological activity. For example, modifications to the methoxy group significantly improved the antiproliferative effects against selected cancer cell lines.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

  • The presence of electron-donating groups (like methoxy) enhances biological activity.
  • The furan and pyridine moieties contribute to the binding affinity towards biological targets, leading to increased potency.

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